N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide
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Overview
Description
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound features a complex structure with an indolinone moiety, a sulfonamide linkage, and a butyramide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is a compound that has been found to have a high affinity for multiple receptors It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes in the cell. The compound binds with high affinity to its targets, which can lead to the development of new useful derivatives
Biochemical Pathways
This compound affects various biochemical pathways due to its broad-spectrum biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways are diverse and depend on the specific activity of the compound.
Result of Action
The molecular and cellular effects of the action of this compound are diverse due to its broad-spectrum biological activities . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole structure.
Ethylation: The indolinone is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The ethylated indolinone reacts with 4-aminobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Butyramide Attachment: Finally, the sulfonamide intermediate is reacted with butyryl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes due to its sulfonamide group, which is known to mimic the structure of natural substrates. This makes it a candidate for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be useful in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide
- N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
- N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetate
Uniqueness
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide stands out due to its specific combination of an indolinone core, sulfonamide linkage, and butyramide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-5-19(24)21-15-6-9-17(10-7-15)28(26,27)22-16-8-11-18-14(12-16)13-20(25)23(18)4-2/h6-12,22H,3-5,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPBVLSHZHFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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